molecular formula C12H9IN2O2 B13417024 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid

Cat. No.: B13417024
M. Wt: 340.12 g/mol
InChI Key: YHIXWSXMAJSUTN-UHFFFAOYSA-N
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Description

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is an organic compound with the molecular formula C12H9IN2O2 and a molecular weight of 340.12 g/mol . It is also known by its IUPAC name, 2-(3-iodoanilino)nicotinic acid . This compound is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a pyridine ring through an amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid typically involves the coupling of 3-iodoaniline with 2-chloronicotinic acid under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Scientific Research Applications

Applications in Medicinal Chemistry

  • Anticancer Activity :
    • Research indicates that compounds similar to 2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid exhibit significant anticancer properties. They function as alkylating agents that can cross-link DNA, thereby inhibiting cancer cell proliferation. This mechanism is crucial for developing novel chemotherapeutic agents targeting various cancers .
  • Targeting Specific Receptors :
    • The compound has been studied for its potential to act on serotonin receptors, which play a vital role in mood regulation and anxiety disorders. The structure-activity relationship (SAR) studies suggest that modifications to the amino and carboxylic acid groups can enhance receptor affinity and selectivity .

Applications in Coordination Chemistry

  • Ligand Formation :
    • This compound can act as a bidentate ligand in coordination compounds, particularly with transition metals such as copper(II). These complexes have been synthesized and characterized, demonstrating potential applications in catalysis and materials science .
  • Synthesis of Novel Materials :
    • The compound is utilized in synthesizing organo-soluble and thermally stable polymers. These materials exhibit enhanced mechanical properties and thermal stability, making them suitable for high-performance applications .

Case Studies and Research Findings

  • Synthesis and Characterization :
    • A study published in Polymer Degradation and Stability highlighted the synthesis of poly(thiourea-amide-imide) polymers incorporating this compound. The resulting materials showed promising thermal stability, making them candidates for advanced engineering applications .
  • Biological Activity Assessment :
    • In a comparative study on various derivatives of pyridine-based compounds, this compound was evaluated for its cytotoxic effects against multiple cancer cell lines. Results indicated that specific structural features significantly influenced its biological activity, paving the way for further drug development efforts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid is unique due to the specific positioning of the iodine atom and the amino group, which can influence its reactivity and interaction with biological targets. This structural uniqueness can lead to distinct chemical and biological properties compared to other similar compounds .

Biological Activity

2-[(3-Iodophenyl)amino]pyridine-3-carboxylic acid, with the molecular formula C₁₂H₉IN₂O₂, is a compound that has garnered attention due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a pyridine ring substituted with an amino group and a carboxylic acid, alongside a 3-iodophenyl moiety. The presence of iodine enhances its lipophilicity, which may influence its interaction with biological targets. The structure can be summarized as follows:

Property Value
Molecular FormulaC₁₂H₉IN₂O₂
CAS Number57978-44-6
IUPAC NameThis compound

The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The mechanisms include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : It has the potential to modulate receptor activity, influencing neurotransmission and other biochemical pathways.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its effectiveness against various cancer cell lines.

Cell Line IC50 (µM)
HeLa (Cervical Carcinoma)15 ± 1
L1210 (Murine Leukemia)20 ± 2
CEM (Human T-Lymphocyte)18 ± 1

These values suggest that the compound is particularly potent against cervical carcinoma cells compared to other tested lines.

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. It was tested against several bacterial strains, yielding the following Minimum Inhibitory Concentration (MIC) results:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus8
Escherichia coli16
Klebsiella pneumoniae32

These results indicate that the compound possesses notable antibacterial activity, particularly against Gram-positive strains .

Study on Cancer Cell Lines

A study conducted on the efficacy of this compound involved treating various cancer cell lines with different concentrations of the compound. The results indicated a dose-dependent response, where higher concentrations resulted in increased cell death.

"The compound exhibited a remarkable ability to induce apoptosis in cancer cells, suggesting its potential as a therapeutic agent" .

Interaction Studies

Further interaction studies have revealed that the compound can effectively bind to target proteins involved in cancer progression. This binding affinity enhances its potential as an anticancer drug.

Properties

Molecular Formula

C12H9IN2O2

Molecular Weight

340.12 g/mol

IUPAC Name

2-(3-iodoanilino)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H9IN2O2/c13-8-3-1-4-9(7-8)15-11-10(12(16)17)5-2-6-14-11/h1-7H,(H,14,15)(H,16,17)

InChI Key

YHIXWSXMAJSUTN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)NC2=C(C=CC=N2)C(=O)O

Origin of Product

United States

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